Cas no 1448069-39-3 (1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide)

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
- 1448069-39-3
- 1-(1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
- VU0532809-1
- 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
- AKOS024533029
- F6125-2455
-
- Inchi: 1S/C19H14ClN3O4S/c20-12-2-3-13-16(6-12)28-19(21-13)22-17(24)11-7-23(8-11)18(25)10-1-4-14-15(5-10)27-9-26-14/h1-6,11H,7-9H2,(H,21,22,24)
- InChI Key: PBHAEFZPYQKEIA-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)SC(=N2)NC(C1CN(C(C2=CC=C3C(=C2)OCO3)=O)C1)=O
Computed Properties
- Exact Mass: 415.0393548g/mol
- Monoisotopic Mass: 415.0393548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 109Ų
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6125-2455-10mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
1448069-39-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6125-2455-5μmol |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
1448069-39-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6125-2455-20μmol |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
1448069-39-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6125-2455-5mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
1448069-39-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6125-2455-50mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
1448069-39-3 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6125-2455-2μmol |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
1448069-39-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6125-2455-4mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
1448069-39-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6125-2455-25mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
1448069-39-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6125-2455-30mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
1448069-39-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6125-2455-2mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
1448069-39-3 | 2mg |
$59.0 | 2023-09-09 |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide Related Literature
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
Additional information on 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Introduction to 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide (CAS No. 1448069-39-3)
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide, identified by its CAS number 1448069-39-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate heterocyclic structure, which integrates multiple pharmacophoric elements capable of interacting with biological targets in novel ways. The presence of fused rings such as benzodioxole and benzothiazole, coupled with functional groups like amide and carbonyl, makes this molecule a promising candidate for further exploration in drug discovery.
The chemical structure of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide exhibits a high degree of complexity, which is reflected in its ability to engage with multiple biological pathways simultaneously. The benzodioxole moiety, also known as an oxygenated dibenzo-p-dioxin scaffold, is well-documented for its role in various biological processes, including modulation of neurotransmitter systems and antioxidant activities. In contrast, the benzothiazole ring contributes to the molecule's potential antimicrobial and anti-inflammatory properties. The azetidine ring introduces a further layer of structural diversity, which can influence both the solubility and metabolic stability of the compound.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of such complex molecules with greater accuracy. Studies utilizing molecular docking simulations have suggested that 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide may exhibit inhibitory effects on enzymes involved in cancer progression and inflammation. Specifically, the amide and carbonyl functionalities are positioned to interact with hydrophobic pockets and polar residues in target proteins, potentially disrupting their normal function.
In vitro experiments have begun to validate these computational predictions. Preliminary data indicate that this compound demonstrates dose-dependent inhibition of several key enzymes implicated in metabolic disorders and neurodegenerative diseases. The chloro substituent on the benzothiazole ring appears to enhance binding affinity by participating in hydrophobic interactions and π-stacking phenomena with aromatic residues in protein targets. This observation aligns with emerging trends in drug design where structural optimization is guided by both experimental data and predictive modeling.
The pharmacokinetic profile of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is another critical aspect that has been under investigation. Initial pharmacokinetic studies suggest moderate oral bioavailability coupled with reasonable tissue distribution. The presence of multiple hydrogen bond donors and acceptors within its structure may contribute to its solubility profile, which is an important factor for drug delivery systems. Furthermore, the metabolic stability appears promising for further development into a therapeutic agent.
One particularly intriguing aspect of this compound is its potential dual-targeting capability. The combination of benzodioxole and benzothiazole moieties allows it to engage with two distinct classes of biological receptors or enzymes simultaneously. Such multitarget engagement has become increasingly favored in modern drug discovery due to its potential to produce synergistic effects while minimizing side reactions. This approach contrasts with traditional single-target inhibitors that often suffer from dose-limiting toxicities or rapid development of resistance.
The synthesis route for 1448069-39-3 presents an interesting challenge due to the complexity of its framework. Multi-step organic transformations involving cyclization reactions followed by functional group interconversions are typically employed to construct the desired core structure. Recent improvements in synthetic methodologies have enabled more efficient routes with higher yields and fewer byproducts. These advancements not only facilitate laboratory-scale production but also hold promise for scalable manufacturing processes should the compound progress into clinical trials.
Comparative analysis with structurally similar compounds has provided valuable insights into the pharmacological properties of this molecule. By examining analogs that vary at specific positions along the molecular scaffold, researchers can infer which structural features contribute most significantly to biological activity. For instance, substituents at the 5-position of the benzodioxole ring appear to modulate binding affinity considerably while maintaining overall chemical stability.
The regulatory landscape surrounding novel pharmaceutical compounds like 1448069-39-3 continues to evolve as authorities worldwide seek balance between innovation incentives and public safety protections. Companies developing such molecules must navigate complex pathways involving preclinical testing requirements before human trials can commence. Given its promising preclinical data thus far however it represents an exciting opportunity within oncology research where new mechanisms are desperately needed.
Future directions for research on this compound include exploring its potential as an adjuvant therapy alongside standard treatments for various diseases including those affecting metabolic health or neurodegeneration where dysregulation occurs at multiple levels within biological systems explained through network pharmacology approaches increasingly used alongside traditional target-based drug discovery paradigms today.
1448069-39-3 (1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide) Related Products
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)




